molecular formula C16H12N4O5 B3009754 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865285-77-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Número de catálogo: B3009754
Número CAS: 865285-77-4
Peso molecular: 340.295
Clave InChI: CFWIJCSULWVACZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Activity Influence

One study focused on the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety, similar to the compound . This compound showed effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT, demonstrating activation and inhibitory effects depending on the enzyme and the concentration of the compound (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antidiabetic Potential

Another research synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , and evaluated them for antidiabetic activity. These compounds were assessed using an α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial and Antitumor Activity

A study on oxadiazole derivatives, including ones similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, reported these compounds having significant antimicrobial activity against various bacteria and fungi. Additionally, some derivatives showed antiproliferative activity against human tumor cell lines, suggesting potential applications in chemotherapy (Kaya et al., 2017).

Antibacterial Activity and FabH Inhibition

A related study synthesized nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold and tested them for antibacterial activities. These compounds exhibited strong antibacterial activities and inhibited the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), indicating their potential as novel antibacterial agents (Li et al., 2012).

Liquid Crystalline Properties

Research into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group showed that these compounds exhibit different liquid crystalline phases, influenced by the presence of polar groups and alkoxy terminal chains. This suggests potential applications in the field of liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

Quality Control in Pharmaceutical Development

A study on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with structural similarities, focused on developing quality control methods for its standardization, an essential step in introducing new medicinal substances (Sych et al., 2018).

Anti-Inflammatory and Antituberculosis Activity

Compounds containing 1,3,4-oxadiazole structures were studied for their dual inhibitory effects on multidrug-resistant tuberculosis and inflammation. The in vivo anti-inflammatory activities showed significant inhibition of rat paw edema, and the compounds also exhibited anti-tuberculosis activity (Turukarabettu, Kalluraya, & Sharma, 2019).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

A computational and pharmacological study of 1,3,4-oxadiazole derivatives, including compounds structurally related to this compound, assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The results indicated moderate inhibitory effects and significant analgesic and anti-inflammatory actions (Faheem, 2018).

Propiedades

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-8-3-2-7-12(13)15-18-19-16(25-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIJCSULWVACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.